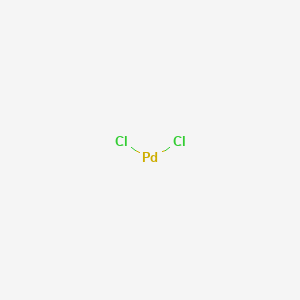

Palladium(II) chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Palladium(II) chloride, also known as palladium dichloride, is an inorganic compound composed of palladium and chlorine. It has a variety of uses, ranging from industrial applications to medical research. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a strong oxidizing agent, and it is also used as a catalyst in organic synthesis. It is a common component of many laboratory experiments, and it is often used in the synthesis of organic compounds, such as pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

1. Ion Exchange and Recovery Palladium(II) chloride is used in the recovery of precious metals from industrial wastes. Studies have shown its sorption from various chloride solutions on weakly and strongly basic anion exchangers, like Varion ATM and Varion ADAM, which are essential for the recovery of palladium in industries (Hubicki, Wołowicz, & Leszczynska, 2008).

2. Electrochemical Behavior Research on the electrochemical behavior of this compound has provided insights into its reduction and oxidation processes. Such studies are crucial for understanding the nucleation and growth of palladium, impacting various industrial applications (Jayakumar, Venkatesan, & Srinivasan, 2007).

3. Nucleation and Electrodeposition Investigations into the nucleation and electrochemical deposition of palladium(II) on electrodes, such as platinum, provide essential data for applications in electroplating and nanotechnology (Gu, Wang, Wei, & Fang, 2014).

4. Coordination Complexes this compound forms various coordination complexes with bidentate or polydentate ligands. These complexes are pivotal in understanding the molecular structures and reactions in coordination chemistry (Debata, Tripathy, & Chand, 2012).

5. Complexation and Stability Spectrophotometric studies of this compound complexation provide insights into the stability and nature of palladium-chloride interactions, which are significant in geochemistry and metallurgy (Boily & Seward, 2005).

6. Extraction from Chloride Solutions Research on the extraction of palladium(II) from concentrated chloride solutions informs processes used in industrial recovery and purification of palladium (Ortet, Santos, & Paiva, 2016).

7. Analytical Determination and Recovery this compound is used in PVC-based membranes for the analytical determination and recovery of palladium from industrial wastewaters, playing a critical role in environmental management and resource recovery (Kolev et al., 2000).

Wirkmechanismus

Target of Action

Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl2 . It is primarily used in palladium chemistry as a starting material for the synthesis of various palladium complexes . These complexes are often used as catalysts in organic synthesis . The primary targets of this compound are therefore the reactants in these synthesis reactions .

Mode of Action

This compound interacts with its targets through a variety of mechanisms, depending on the specific reaction. For example, it can react with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters . In another example, it reacts with N,N-dimethylallylamine in methanol to afford di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II) .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it catalyzes. For instance, this compound has been used in the hydrodimerization of butadiene to form octa-2,7-dien-1-ol . In another example, it has been used in the synthesis of palladium complexes that show significant antioxidant activity and inhibit the enzyme glutathione S-transferase .

Pharmacokinetics

For instance, a study on a dinuclear palladium(II)-spermine chelate showed that palladium exhibited biphasic kinetics in serum, with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .

Result of Action

The result of this compound’s action is the formation of various palladium complexes that can be used as catalysts in organic synthesis . These complexes can have a variety of effects, depending on their specific structures and the reactions they catalyze. For example, this compound has been used to synthesize palladium nanoparticles that showed remarkable catalytic activity in the Suzuki reaction under green conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions it catalyzes can be affected by the concentration of other reactants, the temperature, and the pH . Furthermore, this compound is known to be hygroscopic and has better solubility in cold water . Therefore, the storage and handling conditions can significantly impact its stability and efficacy .

Safety and Hazards

Palladium(II) chloride is considered hazardous. It may be corrosive to metals and harmful if swallowed. It may cause an allergic skin reaction and causes serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to wear personal protective equipment/face protection .

Zukünftige Richtungen

Palladium(II) chloride is a common starting point in the synthesis of other palladium compounds . Its use in the realm of bioorthogonal chemistry is promising yet often overlooked. This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups . These insights provide the basis for the design of π-allylpalladium catalysts suited for selective uncaging within specific cellular environments, potentially enhancing targeted therapeutic applications .

Biochemische Analyse

Biochemical Properties

Palladium(II) chloride plays a significant role in the realm of bioorthogonal chemistry, particularly in the palladium-mediated uncaging reaction of allene substrates . This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups .

Cellular Effects

This compound has demonstrated cytotoxic activity towards prostate cancer cells (including PC-3) and human epithelial kidney cells . Its effects on cell function include changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reacts with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, certain palladium complexes have demonstrated stronger cytotoxic activity towards the said cell line in comparison with cisplatin .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) chloride can be achieved through the reaction of Palladium metal with hydrochloric acid or chlorine gas. Another method involves the reaction of Palladium(II) acetate with hydrochloric acid. The latter method is preferred as it yields a higher purity of the product.", "Starting Materials": ["Palladium(II) acetate", "hydrochloric acid"], "Reaction": ["1. Add Palladium(II) acetate to a round-bottom flask.", "2. Add a sufficient amount of hydrochloric acid to the flask to dissolve the Palladium(II) acetate completely.", "3. Heat the mixture to 70-80°C and stir for 2-3 hours.", "4. Allow the mixture to cool to room temperature.", "5. Filter the mixture to remove any impurities.", "6. Concentrate the filtrate to yield solid Palladium(II) chloride.", "7. Wash the solid with cold water to remove any remaining impurities.", "8. Dry the Palladium(II) chloride in a desiccator."] } | |

CAS-Nummer |

7647-10-1 |

Molekularformel |

Cl2Pd |

Molekulargewicht |

177.32 g/mol |

IUPAC-Name |

palladium(2+);dichloride |

InChI |

InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

PIBWKRNGBLPSSY-UHFFFAOYSA-L |

SMILES |

Cl[Pd]Cl |

Kanonische SMILES |

[Cl-].[Cl-].[Pd+2] |

Color/Form |

Red rhombic crystals; hygroscopic Brown to brownish violet powde |

Dichte |

4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |

melting_point |

934 °F (DECOMP) (NTP, 1992) 678-680 °C |

Andere CAS-Nummern |

7647-10-1 |

Physikalische Beschreibung |

Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

10038-97-8 (dihydrate) |

Löslichkeit |

Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |

Synonyme |

palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)